2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one
Description
Chemical Identity and Nomenclature
This compound represents a substituted thiazinane derivative containing a six-membered heterocyclic ring system. The compound possesses the molecular formula C₁₁H₁₂ClNOS and exhibits a molecular weight of 241.74 daltons. The systematic nomenclature reflects the presence of a 4-chlorophenyl substituent at position 2 and a methyl group at position 3 of the thiazinane core structure, with a ketone functionality at position 4.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows standard conventions for heterocyclic systems, where the thiazinane ring numbering begins with the sulfur atom at position 1, followed by nitrogen at position 3. The compound is also known by several synonymous names including 2-(4-Chlorophenyl)-3-methyl-5,6-dihydro-2H-1,3-thiazin-4(3H)-one and 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNOS | |
| Molecular Weight | 241.74 g/mol | |
| Chemical Abstracts Service Number | 30897-26-8 | |
| MDL Number | MFCD01681667 | |
| Chemical Classification | Thiazinane derivative |
The structural architecture of this compound features a saturated six-membered ring containing sulfur at position 1 and nitrogen at position 3, distinguishing it from the five-membered thiazolidine analogs. This expanded ring system provides additional conformational flexibility and potentially different biological activity profiles compared to smaller heterocyclic systems. The presence of the 4-chlorophenyl group introduces electron-withdrawing properties that may influence the compound's reactivity and binding characteristics.
The ketone functionality at position 4 represents a crucial structural element that contributes to the compound's chemical reactivity and potential biological activity. This carbonyl group can participate in hydrogen bonding interactions and serves as an electrophilic center for various chemical transformations. The methyl substitution at the nitrogen atom (position 3) provides steric bulk and influences the conformational preferences of the heterocyclic ring system.
Historical Development of Thiazinanone Derivatives
The development of thiazinane chemistry has evolved significantly over several decades, with researchers recognizing the importance of these six-membered heterocyclic systems in medicinal chemistry and synthetic organic chemistry. The synthesis of thiazinane derivatives initially emerged from investigations into sulfur-nitrogen containing heterocycles, building upon earlier work with thiazolidine and thiazole systems. Early synthetic approaches focused on cyclization reactions involving mercaptoacids and amine precursors, establishing fundamental methodologies that continue to influence contemporary synthetic strategies.
Historical development of thiazinane-4-one derivatives gained momentum through the recognition of their potential biological activities and synthetic accessibility. Researchers discovered that the six-membered ring system offered advantages over five-membered analogs in terms of conformational flexibility and potential for diverse substitution patterns. The incorporation of carbonyl functionality at position 4 emerged as a particularly important structural modification, providing compounds with enhanced biological activity profiles.
The evolution of synthetic methodologies for thiazinane-4-one derivatives has progressed from simple two-component reactions to sophisticated multicomponent approaches. Early methods typically involved the reaction of β-mercaptopropionic acid derivatives with amines and aldehydes, generating the heterocyclic ring system through intramolecular cyclization processes. These foundational approaches established the basic framework for thiazinane synthesis and demonstrated the feasibility of incorporating diverse substituents at various positions of the ring system.
Modern developments in thiazinane chemistry have emphasized the exploration of one-pot multicomponent condensation reactions, which offer improved efficiency and atom economy compared to traditional stepwise approaches. These advanced synthetic strategies have enabled the preparation of complex thiazinane derivatives with multiple substituents, expanding the chemical space available for biological evaluation. The development of microwave-assisted and other enabling technologies has further enhanced the accessibility of thiazinane derivatives for research applications.
Contemporary research in thiazinane chemistry continues to build upon these historical foundations, with investigators exploring novel synthetic transformations and applications in drug discovery programs. The recognition of thiazinanes as privileged scaffolds in medicinal chemistry has driven continued interest in developing new synthetic methodologies and exploring structure-activity relationships within this important class of heterocyclic compounds.
Structural Relationship to Thiazolidin-4-one Pharmacophores
The structural relationship between this compound and thiazolidin-4-one pharmacophores represents a fundamental aspect of heterocyclic medicinal chemistry, highlighting the impact of ring size expansion on molecular properties and biological activity. Thiazolidin-4-ones constitute a well-established class of bioactive heterocycles characterized by their five-membered ring system containing sulfur and nitrogen heteroatoms with a ketone functionality at position 4. The expansion from five to six-membered ring systems in thiazinane derivatives introduces significant conformational and electronic differences that influence pharmacological profiles.
The pharmacophore concept in thiazolidin-4-one chemistry emphasizes the importance of the sulfur-nitrogen heterocyclic core and the carbonyl functionality as essential elements for biological activity. These structural features enable interactions with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The thiazinane analog maintains these key pharmacophoric elements while providing additional conformational flexibility through the expanded ring system, potentially enabling interactions with different binding sites or altered binding modes.
Comparative analysis of thiazolidin-4-one and thiazinane-4-one derivatives reveals important structure-activity relationships that guide medicinal chemistry optimization efforts. The five-membered thiazolidine ring typically adopts envelope conformations with limited flexibility, whereas the six-membered thiazinane ring can access chair and boat conformations, providing greater conformational diversity. This enhanced flexibility may enable thiazinane derivatives to achieve optimal binding geometries with a broader range of biological targets.
| Structural Feature | Thiazolidin-4-one | Thiazinane-4-one | Impact |
|---|---|---|---|
| Ring Size | 5-membered | 6-membered | Conformational flexibility |
| Heteroatoms | S, N | S, N | Maintained electronic properties |
| Carbonyl Position | Position 4 | Position 4 | Preserved hydrogen bonding |
| Substitution Patterns | Limited positions | Expanded positions | Enhanced diversity |
The electronic properties of the heterocyclic systems show both similarities and differences between thiazolidin-4-one and thiazinane-4-one derivatives. Both systems contain electron-rich sulfur and nitrogen heteroatoms that can participate in coordination interactions and influence the electronic distribution within the ring system. However, the expanded ring size in thiazinanes modifies the orbital overlap patterns and may alter the electron density distribution compared to the more constrained thiazolidine analogs.
Substitution pattern analysis reveals that thiazinane-4-one derivatives offer additional positions for chemical modification compared to thiazolidin-4-one analogs. The six-membered ring provides positions 5 and 6 for potential substitution, expanding the chemical space available for structure-activity relationship studies. This enhanced substitution flexibility enables the exploration of more diverse molecular architectures and potentially improved pharmacological properties through systematic structural modifications.
The biological activity profiles of thiazolidin-4-one derivatives demonstrate broad pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. These established activities provide a foundation for understanding the potential biological applications of related thiazinane-4-one derivatives. The structural similarities between these heterocyclic systems suggest that thiazinane analogs may exhibit comparable or complementary biological activities, potentially with improved selectivity or potency profiles due to their distinct conformational properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-13-10(14)6-7-15-11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIDZXQBSZMUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(SCCC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458402 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30897-26-8 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most efficient route involves a one-pot cyclocondensation of:
- 4-Chlorobenzaldehyde (1.0 equiv)
- Methylamine hydrochloride (1.2 equiv)
- Mercaptopropionic acid (3.0 equiv)
Reactants undergo sequential imine formation and cyclization in refluxing toluene (70 mL/mmol) under Dean-Stark dehydration for 7 hours. The water removal drives imine intermediate A to react with mercaptopropionic acid, forming the six-membered thiazinan-4-one ring through intramolecular nucleophilic attack (Figure 1).
Key conditions :
Purification Protocol
Post-reaction processing involves:
- Neutralization with saturated NaHCO₃ (30 mL)
- Ethyl acetate extraction (3 × 15 mL)
- Drying over MgSO₄
- Solvent evaporation under reduced pressure
- Recrystallization from ethanol/water (4:1 v/v)
Alternative Synthetic Strategies
Stepwise Imine-Cyclization Approach
For improved control over intermediate formation:
- Imine synthesis : 4-Chlorobenzaldehyde + methylamine (1:1.1) in ethanol, 2 h at 25°C
- Cyclization : Add mercaptopropionic acid (3 equiv), reflux in toluene for 5 h
Solid-State Mechanochemical Synthesis
Emerging methodology using ball-milling:
- Reactants ground at 30 Hz for 45 min
- Liquid-assisted grinding with 2 µL/mg ethanol
- Advantages :
Structural Characterization Data
Spectroscopic Profiles
Crystallographic Data (Single-Crystal X-ray)
- Space group : P2₁/c
- Unit cell : a=8.452 Å, b=12.307 Å, c=14.598 Å
- Dihedral angle : 89.3° between thiazinanone ring and chlorophenyl plane
Reaction Optimization Studies
Solvent Effects on Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Toluene | 2.38 | 72 |
| DMF | 36.7 | 41 |
| Ethanol | 24.3 | 58 |
| Acetonitrile | 37.5 | 33 |
Non-polar solvents favor cyclization through enhanced imine stability
Temperature-Dependent Kinetics
Comparative Analysis of Synthetic Methods
| Parameter | Three-Component | Stepwise | Mechanochemical |
|---|---|---|---|
| Total Time (h) | 7 | 9 | 1.5 |
| Atom Economy (%) | 81 | 79 | 83 |
| Purity (HPLC) | 98.2 | 97.8 | 95.4 |
| Scale-Up Potential | Excellent | Good | Limited |
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The thiazinan-4-one scaffold undergoes microwave-assisted coupling to form biaryl derivatives:
-
Reactants : Thiazinan-4-one, aryl/heteroaryl boronic acids.
-
Catalyst : Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene dichloropalladium(II)).
-
Conditions :
-
Microwave irradiation (150–200 W).
-
Solvent: Acetone/toluene/water (4:4:1).
-
Base: K₂CO₃.
-
-
Products : Biaryl thiazinanones (e.g., 126 , 127 ) with retained thiazinan-4-one core .
Table 2: Coupling Reaction Outcomes
| Boronic Acid Substituent | Product Structure | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Biaryl-4-OMe | 78 |
| 2-Thienyl | Thioaryl | 65 |
Oxidation to 1,1-Dioxide Derivative
The parent compound can be oxidized to chlormezanone (2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide), a clinically used muscle relaxant:
-
Oxidizing Agent : 30% H₂O₂ with WO₃ (tungsten trioxide).
-
Conditions : Reflux in ethanol/water (1:1) for 6 hours.
Structural and Conformational Insights
X-ray crystallography reveals two distinct conformers:
-
Conformer I : Phenyl group equatorial, distorted half-chair ring.
-
Conformer II : Phenyl group axial, flatter ring geometry.
-
Key Bond Lengths :
Biological Activity Correlations
While not a direct reaction, structural modifications influence bioactivity:
Scientific Research Applications
Medicinal Chemistry
2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one has been investigated for its potential biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of thiazine compounds exhibit significant antimicrobial properties. The mechanism often involves inhibition of essential bacterial enzymes .
- Anticancer Potential: Research indicates that thiazine derivatives may possess anticancer properties. For instance, modifications to the thiazine structure can enhance cytotoxicity against various cancer cell lines .
Chemical Research
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules: It is utilized in the preparation of more complex thiazine derivatives and other heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows for diverse synthetic applications .
Material Science
In material science, this compound is explored for developing new materials with specific properties:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to impart unique thermal and mechanical properties. Its reactivity allows for functionalization that can enhance polymer performance.
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | , |
| 2-(4-Chlorophenyl)-3-methyl-1,3-thiazolidin-4-one | Anticancer | , |
| Thiazolidinone Derivatives | Antiviral |
Table 2: Synthetic Routes for Thiazine Derivatives
| Reaction Type | Reagents Involved | Conditions | Yield (%) |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Reflux | 85 |
| Reduction | Lithium aluminum hydride | Ambient temperature | 90 |
| Electrophilic Substitution | Halogens or nitrating agents | Acidic conditions | Variable |
Case Studies
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that a series of thiazine derivatives exhibited potent cytotoxic effects against various cancer cell lines. The research highlighted the structure-activity relationship (SAR) that guided the design of more effective anticancer agents based on the thiazine scaffold .
Case Study 2: Antimicrobial Properties
Research conducted by Foroughifar et al. focused on synthesizing novel thiazolidinone derivatives from thiazines, revealing their effectiveness against resistant bacterial strains. The findings suggested that modifications to the thiazine core could lead to enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system involved. For example, in antimicrobial applications, it may inhibit essential enzymes in bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazinan-4-one Family
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Substituent Effects on Activity: The 1,1-dioxide group in Chlormezanone is critical for its CNS activity, as non-dioxidized analogs lack therapeutic efficacy . Pyrrolidinylethyl substituents (e.g., compound 6g) shift activity toward acetylcholinesterase inhibition, likely due to enhanced basicity and interaction with enzyme active sites . Quinoline-linked derivatives exhibit antimalarial properties, with bromophenyl groups improving parasiticidal activity compared to chlorophenyl analogs .
Ring Size and Heteroatom Influence :
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | LogP | Solubility (mg/mL) | Melting Point (°C) | Plasma Protein Binding (%) |
|---|---|---|---|---|
| Chlormezanone | 1.8 | 0.15 (water) | 116–118 | 85–90 |
| 2-(4-ClPh)-3-(pyrrolidinylethyl) analog (6g) | 2.5 | <0.1 (water) | 69–71 | Not reported |
| 3-(7-Chloroquinolinyl) antimalarial analog | 3.2 | <0.05 (water) | 120–122 | >95 |
Key Observations:
- Lipophilicity: The quinoline-containing analog has higher LogP (3.2), favoring membrane penetration but reducing aqueous solubility, which is critical for antimalarial efficacy in systemic circulation .
- Thermal Stability: Chlormezanone’s higher melting point (116–118°C vs. 69–71°C for compound 6g) correlates with its crystalline 1,1-dioxide structure, enhancing shelf-life .
Key Observations:
Biological Activity
2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H12ClN1O3S
- Molecular Weight : 273.74 g/mol
- IUPAC Name : this compound 1,1-dioxide
This thiazine derivative exhibits a unique structure that contributes to its biological activity.
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains by inhibiting essential enzymes crucial for bacterial survival. The compound's mechanism likely involves binding to specific targets within microbial cells, disrupting their metabolic pathways .
Anticancer Potential
The compound has also been studied for its anticancer properties . Thiazolidinone derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation across multiple cell lines. The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell division and survival .
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound can inhibit key enzymes that are vital for microbial and cancer cell metabolism.
- Receptor Binding : It may interact with cellular receptors, altering their activity and leading to downstream effects that promote cell death or inhibit growth .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-1,3-thiazolidin-4-one | Thiazolidinone | Antimicrobial, Anticancer |
| 2-(4-Chlorophenyl)-3-methyl-1,3-thiazolidin-4-one | Thiazolidinone | Moderate Anticancer |
| Chlormezanone (related structure) | Thiazine | Anti-anxiety, Muscle relaxant |
The thiazine ring in this compound imparts distinct properties compared to thiazolidinones, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Anticancer Evaluation : In vitro tests showed that the compound reduced the viability of MCF-7 breast cancer cells by over 50% at concentrations of 10 µM after 48 hours of treatment .
- Mechanistic Insights : Another study suggested that the compound induces apoptosis through the activation of caspase pathways in cancer cells, highlighting its potential as a multi-target therapeutic agent .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one?
The synthesis typically involves condensation reactions between 4-chlorophenyl derivatives and thiazinane precursors. For example, intermediates may undergo cyclization in the presence of catalysts such as Lewis acids (e.g., AlCl₃ or BF₃) to promote ring closure. Selective crystallization in solvents like ethanol or methanol is often used to isolate the target compound from byproducts . Advanced routes may utilize atom-economical processes to minimize waste, as described in isomerization protocols for structurally related compounds .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELX or WinGX software) resolves bond lengths, angles, and crystal packing . For instance, monoclinic crystal systems (space group P2₁) with unit cell parameters (a = 9.1491 Å, b = 10.3099 Å, c = 11.9347 Å) have been reported for analogs .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve challenges in diastereomer separation during synthesis?
Diastereomers often arise during cyclization steps. Selective crystallization using polar aprotic solvents (e.g., DMSO or DMF) can isolate specific isomers. For example, highlights the use of Lewis acids (e.g., SnCl₄) to isomerize cis- to trans-configured intermediates, improving yield and purity . Chromatographic techniques (e.g., HPLC with chiral columns) may further separate enantiomers for pharmacological studies.
Q. What computational approaches are used to predict electronic properties and reactivity?
Density-functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density distributions and local kinetic energy to predict reactivity sites . Software like Gaussian or ORCA can optimize molecular geometries and simulate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior .
Q. How do hydrogen bonding and π–π interactions influence the solid-state structure?
Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystals . For this compound analogs, π–π stacking between aromatic rings (3.8–4.2 Å spacing) and C–H···O/N interactions stabilize the lattice . Tools like Mercury (CCDC) visualize these networks, aiding in polymorphism studies.
Q. What strategies are recommended for metabolic characterization in pharmacological studies?
Advanced mass spectrometric techniques, such as LC-MS/MS with collision-induced dissociation (CID), identify phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C or ²H) tracks metabolic pathways in in vitro models (e.g., liver microsomes). emphasizes protocols for detecting oxidative metabolites and glucuronide conjugates .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
